molecular formula C23H21ClN2O5S B11247563 7-chloro-5-(methylsulfonyl)-N-(4-phenoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-(4-phenoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11247563
M. Wt: 472.9 g/mol
InChI Key: DTSMVDVVFQFBQM-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as chloro, methanesulfonyl, and phenoxyphenyl contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted benzoxazepines, phenoxyphenyl derivatives, and sulfonyl chlorides. Common synthetic routes could involve:

    Nucleophilic Substitution: Introduction of the chloro group via nucleophilic substitution reactions.

    Sulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride under basic conditions.

    Amidation: Formation of the carboxamide group through reaction with appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions could target the chloro group or the carboxamide functionality.

    Substitution: Various substitution reactions can occur, especially involving the phenoxyphenyl and benzoxazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, benzoxazepines are known for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents. This compound might be studied for its effects on specific biological pathways.

Medicine

In medicine, compounds like this are often investigated for their potential as drugs. They might exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of various functional groups allows for multiple interactions at the molecular level, influencing pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,5-benzoxazepine derivatives: These compounds share the core benzoxazepine structure but differ in their substituents.

    Methanesulfonyl derivatives: Compounds with the methanesulfonyl group, which might exhibit similar reactivity.

    Phenoxyphenyl derivatives: These compounds contain the phenoxyphenyl moiety and might have comparable biological activities.

Uniqueness

What sets 7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is the combination of these functional groups in a single molecule, providing a unique profile of chemical reactivity and biological activity.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O5S/c1-32(28,29)26-14-13-22(31-21-12-7-16(24)15-20(21)26)23(27)25-17-8-10-19(11-9-17)30-18-5-3-2-4-6-18/h2-12,15,22H,13-14H2,1H3,(H,25,27)

InChI Key

DTSMVDVVFQFBQM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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